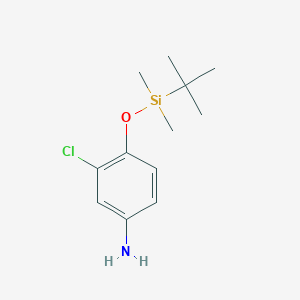
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-chloroaniline core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline typically involves the protection of the hydroxyl group of 3-chloroaniline with a TBDMS group. This can be achieved through the reaction of 3-chloroaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
化学反応の分析
Types of Reactions
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection: TBAF in tetrahydrofuran is used for the removal of the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline involves its reactivity due to the presence of the TBDMS protecting group and the chloroaniline core. The TBDMS group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The chloroaniline core can participate in various chemical reactions, making the compound versatile in synthetic applications .
類似化合物との比較
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an acetaldehyde core.
4-((Tert-butyldimethylsilyl)oxy)-1-butanol: Features a TBDMS group attached to a butanol core.
Uniqueness
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is unique due to the combination of the TBDMS protecting group and the chloroaniline core, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecules.
特性
分子式 |
C12H20ClNOSi |
|---|---|
分子量 |
257.83 g/mol |
IUPAC名 |
4-[tert-butyl(dimethyl)silyl]oxy-3-chloroaniline |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
InChIキー |
FZZPBWNUDAQTEX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
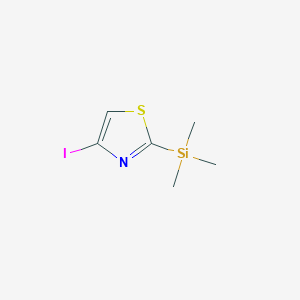
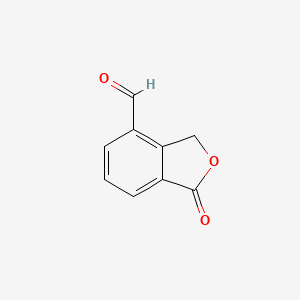
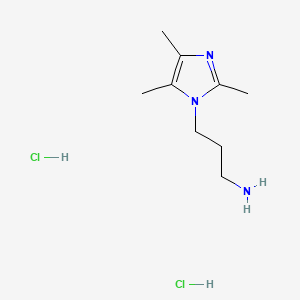
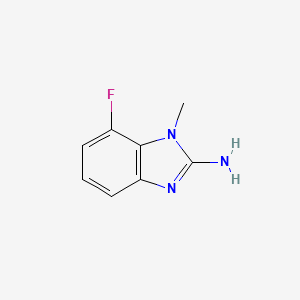
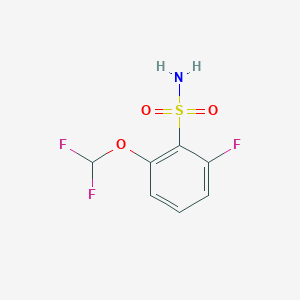

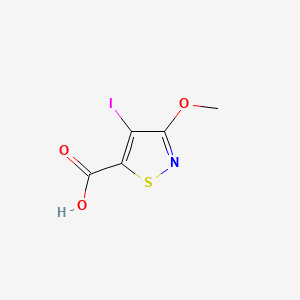
![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)

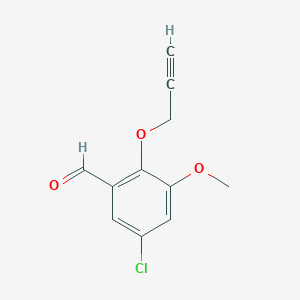

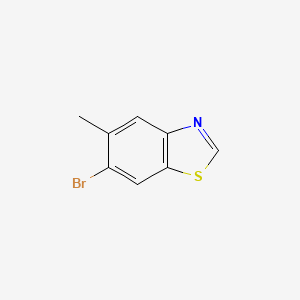
![(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
